![molecular formula C25H38NP B12916974 (Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine CAS No. 820964-95-2](/img/structure/B12916974.png)
(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine is a chemical compound known for its applications in various catalytic processes. It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, forming a coordination complex. This property makes it valuable in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine typically involves the reaction of cyclohexylamine with a phosphine-containing benzaldehyde derivative. The reaction is carried out under inert conditions to prevent oxidation of the phosphine group. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metal catalysts like palladium or nickel are often employed in these reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted phosphine ligands.
Scientific Research Applications
N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine is widely used in scientific research due to its role as a ligand in catalytic processes. Some of its applications include:
Chemistry: Used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The compound acts as a ligand, coordinating to metal centers through its phosphine group. This coordination facilitates various catalytic processes by stabilizing the metal center and enhancing its reactivity. The molecular targets include transition metals like palladium, nickel, and platinum. The pathways involved are primarily related to the formation and stabilization of metal-ligand complexes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexanamine
- N-(2-(Dicyclohexylphosphino)benzylidene)aniline
- N-(2-(Dicyclohexylphosphino)benzylidene)methylamine
Uniqueness
N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine is unique due to its specific steric and electronic properties imparted by the dicyclohexylphosphino group. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well .
Properties
CAS No. |
820964-95-2 |
|---|---|
Molecular Formula |
C25H38NP |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-(2-dicyclohexylphosphanylphenyl)methanimine |
InChI |
InChI=1S/C25H38NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h10-12,19-20,22-24H,1-9,13-18H2 |
InChI Key |
KRGURBGXOFUMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=CC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


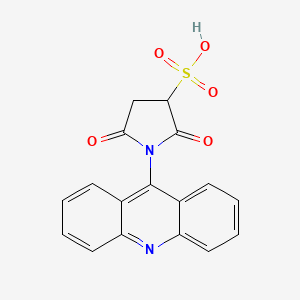

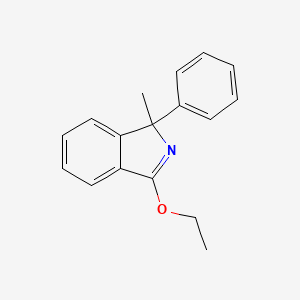
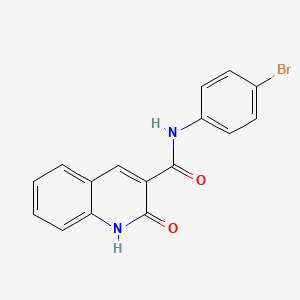

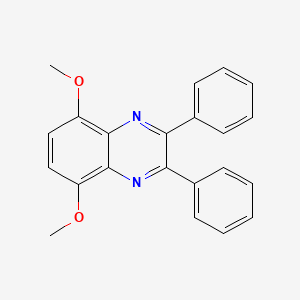
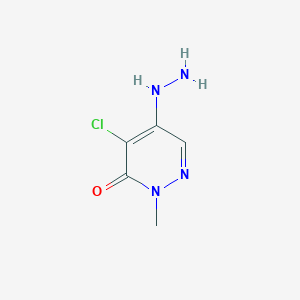
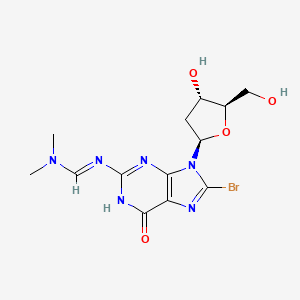


![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)


